molecular formula C16H16N2O12 B8023543 Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)

Cat. No.: B8023543
M. Wt: 428.30 g/mol
InChI Key: FWHVOHAWGMZTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is a chemical compound widely used in various scientific research fields. It is known for its role as a crosslinking agent, particularly in the synthesis of antibody-drug conjugates (ADCs). The compound is characterized by its ability to form stable amide bonds with primary amines, making it valuable in bioconjugation and protein modification applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is typically synthesized through a multi-step reaction process. The synthesis begins with the reaction of ethylene glycol with succinic anhydride to form ethyleneglycol bis(succinate). This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) primarily undergoes nucleophilic substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

The common reagents used in reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) are amide-linked conjugates. These products are commonly used in bioconjugation applications, such as the attachment of drugs to antibodies in ADCs .

Mechanism of Action

The mechanism of action of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amine groups on proteins or other molecules, resulting in covalent attachment. This crosslinking capability is crucial for its role in bioconjugation and the development of ADCs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is unique due to its specific spacer arm length and reactivity, making it particularly suitable for certain bioconjugation applications. Its ability to form stable amide bonds with primary amines under mild conditions sets it apart from other crosslinking agents .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 4,5-dihydroxy-3,6-dioxooctanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O12/c19-7(5-13(25)29-17-9(21)1-2-10(17)22)15(27)16(28)8(20)6-14(26)30-18-11(23)3-4-12(18)24/h15-16,27-28H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHVOHAWGMZTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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